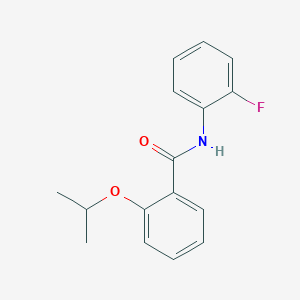

N-(2-fluorophenyl)-2-isopropoxybenzamide

Descripción

N-(2-fluorophenyl)-2-isopropoxybenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 2-fluorophenyl group at the amide nitrogen and an isopropoxy group at the 2-position of the benzene ring. The fluorine atom and isopropoxy group influence its electronic, steric, and solubility properties, distinguishing it from other analogs .

Propiedades

Fórmula molecular |

C16H16FNO2 |

|---|---|

Peso molecular |

273.3g/mol |

Nombre IUPAC |

N-(2-fluorophenyl)-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16FNO2/c1-11(2)20-15-10-6-3-7-12(15)16(19)18-14-9-5-4-8-13(14)17/h3-11H,1-2H3,(H,18,19) |

Clave InChI |

FNELHMOCADMEAJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |

SMILES canónico |

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations in Fluorinated Benzamides

N-(2,4-Difluorophenyl)-2-fluorobenzamide

- Structural Differences : Features two fluorine atoms at the 2- and 4-positions of the phenyl ring and a fluorine at the 2-position of the benzamide core.

- Physicochemical Properties : The additional fluorine atoms enhance electronegativity and influence intermolecular interactions, such as short C–H···F contacts, which stabilize crystal packing .

- Crystallographic Findings : Exhibits distinct polymorphism due to fluorine-mediated aggregation, as observed in single-crystal X-ray studies .

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Structural Differences : Fluorines at the 2- and 3-positions on the phenyl ring introduce steric hindrance and alter hydrogen-bonding patterns.

- Research Insights : NMR and crystallographic analyses reveal conformational flexibility, with fluorine atoms participating in weak interactions that affect solubility and thermal stability .

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

- Structural Complexity: Contains multiple substituents, including chloro, cyano, hydroxy, and additional fluorine groups.

- Biological Relevance : Designed for enhanced binding affinity in therapeutic applications (e.g., kinase inhibition), showcasing how bulkier substituents like isopropoxy improve target selectivity compared to simpler benzamides .

Comparison with Non-Fluorinated Benzamides

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Key Differences : Replaces fluorine with chlorine and substitutes isopropoxy with methoxy.

- Spectroscopic Properties: Exhibits strong fluorescence due to the electron-donating methoxy group, a trait less pronounced in fluorinated analogs .

- Applications : Used in fluorescence-based assays, highlighting how electronic modifications (e.g., Cl vs. F) dictate photophysical behavior .

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

Role of Isopropoxy vs. Other Alkoxy Groups

- Isopropoxy : Introduces steric bulk and moderate electron-donating effects, enhancing metabolic stability and membrane permeability compared to smaller alkoxy groups (e.g., methoxy) .

- Methoxy : Provides stronger electron donation but reduced steric hindrance, often leading to higher solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.